molecular formula C11H12BrNO B8244565 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone

Cat. No.: B8244565
M. Wt: 254.12 g/mol
InChI Key: BLQUNVUPRIQGSR-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom at the 5th position and a methyl group at the 6th position of the indole ring, with an ethanone group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of 6-methylindole followed by acylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The acylation step involves reacting the brominated intermediate with ethanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: 1-(5-Bromo-6-methyl-indolin-1-yl)acetic acid.

    Reduction: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanol.

Scientific Research Applications

1-(5-Bromo-6-methyl-indolin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex indole derivatives.

    Biological Studies: Researchers use it to study the biological activity of indole derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine and ethanone groups can enhance the compound’s binding affinity and specificity towards these targets. The indole ring system is known to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.

Comparison with Similar Compounds

    1-(5-Bromo-6-chloro-indolin-1-yl)ethanone: Similar structure but with a chlorine atom instead of a methyl group.

    1-(5-Bromo-6-fluoro-indolin-1-yl)ethanone: Similar structure but with a fluorine atom instead of a methyl group.

    1-(5-Bromo-6-methyl-indolin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(5-Bromo-6-methyl-indolin-1-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(5-bromo-6-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7-5-11-9(6-10(7)12)3-4-13(11)8(2)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQUNVUPRIQGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCN2C(=O)C)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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